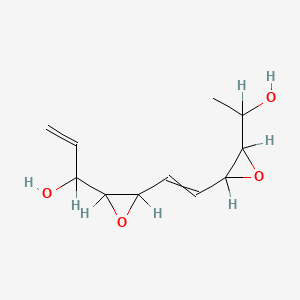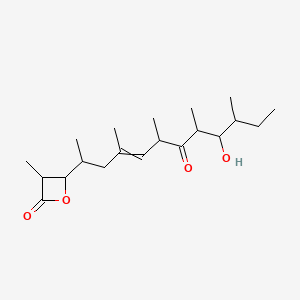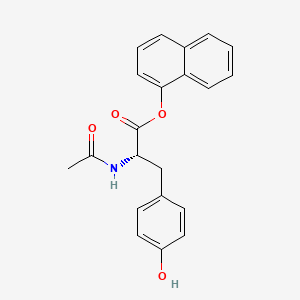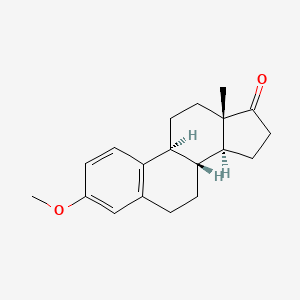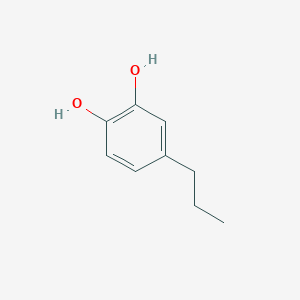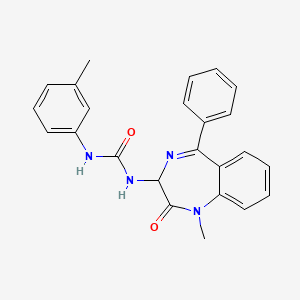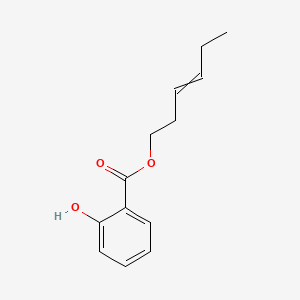![molecular formula C10H16FeN5O13P3 B1198863 [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron CAS No. 99125-17-4](/img/structure/B1198863.png)
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is a coordination compound formed between ferric ions (Fe³⁺) and adenosine triphosphate (ATP). This complex is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Adenosine triphosphate is a crucial molecule in cellular energy transfer, while ferric ions play essential roles in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron can be synthesized by reacting ferric chloride (FeCl₃) with adenosine triphosphate in an aqueous solution. The reaction is typically carried out at a slightly acidic pH to ensure the solubility of ferric ions. The general reaction is as follows: [ \text{FeCl}_3 + \text{ATP} \rightarrow \text{Fe(ATP)} + 3\text{Cl}^- ]
Industrial Production Methods: Industrial production of the this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the complex through techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The ferric ion can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands in the complex can be replaced by other molecules or ions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.
Substitution: Conditions typically involve the presence of competing ligands or changes in pH.
Major Products:
Oxidation-Reduction: Products include ferrous ions (Fe²⁺) or higher oxidation states of iron.
Substitution: Products depend on the substituting ligand, resulting in different coordination complexes.
Applications De Recherche Scientifique
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron has diverse applications in scientific research:
Biochemistry: Used to study the role of iron in cellular processes and energy metabolism.
Industrial Processes: Utilized in catalysis and as a reagent in various chemical reactions.
Mécanisme D'action
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron exerts its effects through the interaction of ferric ions with adenosine triphosphate. The complex can influence various biochemical pathways, including:
Energy Metabolism: ATP is a primary energy carrier in cells, and its complexation with ferric ions can affect energy transfer processes.
Iron Transport and Storage: The complex can play a role in the transport and storage of iron within biological systems.
Comparaison Avec Des Composés Similaires
- Ferric-inosine triphosphate complex
- Ferric-guanosine triphosphate complex
- Ferric-cytidine triphosphate complex
- Ferric-uridine triphosphate complex
Comparison: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is unique due to the specific interaction between ferric ions and adenosine triphosphate, which is a key molecule in cellular energy metabolism.
Propriétés
Numéro CAS |
99125-17-4 |
|---|---|
Formule moléculaire |
C10H16FeN5O13P3 |
Poids moléculaire |
563.03 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron |
InChI |
InChI=1S/C10H16N5O13P3.Fe/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
Clé InChI |
VVMRAHJVSUNRDP-MCDZGGTQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
| 99125-17-4 | |
Synonymes |
adenosine triphosphate-iron complex ATP-Fe(III) complex Fe(III)-ATP complex ferric-adenosine triphosphate complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


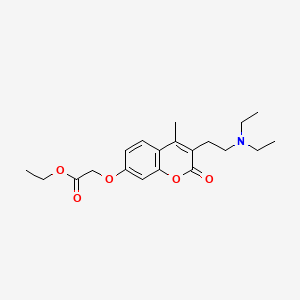
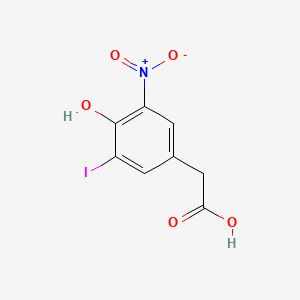

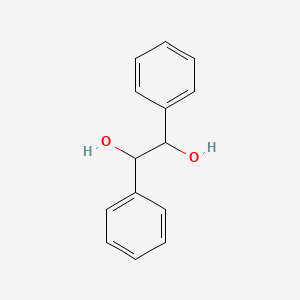
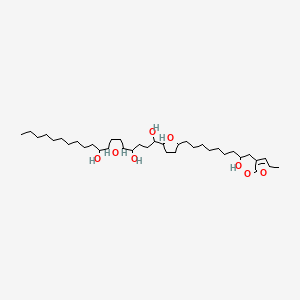
![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)
![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)
